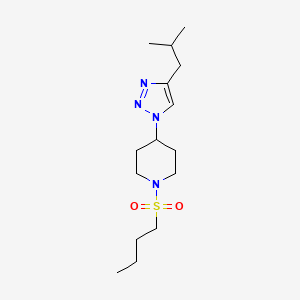![molecular formula C17H19N3O4S B3967219 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3967219.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea acts as a potent scavenger of RNS and ROS by forming stable adducts with them. It can scavenge peroxynitrite, a potent oxidant formed by the reaction of nitric oxide and superoxide anion, and protect against oxidative damage to biomolecules. This compound can also inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, and reduce the levels of nitric oxide in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of nitric oxide and peroxynitrite in cells, which can protect against oxidative stress and inflammation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound can protect against neurotoxicity induced by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. This compound is also a potent scavenger of RNS and ROS, making it useful for studying oxidative stress and inflammation in biological systems. However, this compound has some limitations, including the potential for off-target effects and the need for appropriate controls in experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea. One area of interest is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on biological systems.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its ability to scavenge RNS and ROS and its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for studying oxidative stress and inflammation in biological systems. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and toxicology. It is commonly used as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS) in biological systems. This compound has also been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-15-8-3-12(11-16(15)24-2)9-10-18-17(25)19-13-4-6-14(7-5-13)20(21)22/h3-8,11H,9-10H2,1-2H3,(H2,18,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMEIPQAQVAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(acetylamino)-N-isopropyl-N-[(4-methoxy-1-naphthyl)methyl]propanamide](/img/structure/B3967139.png)
![3-{[(4-chloro-3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3967142.png)
![3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967148.png)
![5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B3967157.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3967161.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967168.png)

![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3967177.png)
![N-(3-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3967180.png)
![17-(3-chloro-4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967184.png)
![2-[benzyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride](/img/structure/B3967211.png)


